

Application Notes and Protocols for Stoichiometry Calculation in Dibromomaleimide-C5-COOH Reactions

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Compound of Interest

Compound Name: *Dibromomaleimide-C5-COOH*

Cat. No.: *B6358058*

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dibromomaleimide-C5-COOH is a bifunctional crosslinker that has gained significant traction in the field of bioconjugation, particularly for the site-specific modification of proteins and the development of antibody-drug conjugates (ADCs). Its dibromomaleimide moiety reacts specifically and efficiently with thiol groups, such as those from cysteine residues. A key application involves the re-bridging of disulfide bonds in proteins after their reduction. The terminal carboxylic acid on the C5 linker provides a versatile handle for the subsequent attachment of a wide range of molecules, including drugs, fluorescent dyes, or other biomolecules.

These notes provide detailed protocols and stoichiometric calculation guidelines for the reaction of **Dibromomaleimide-C5-COOH** with proteins, focusing on the common application of disulfide bond re-bridging.

Chemical Properties of Dibromomaleimide-C5-COOH

A clear understanding of the chemical properties of **Dibromomaleimide-C5-COOH** is fundamental for accurate stoichiometric calculations.

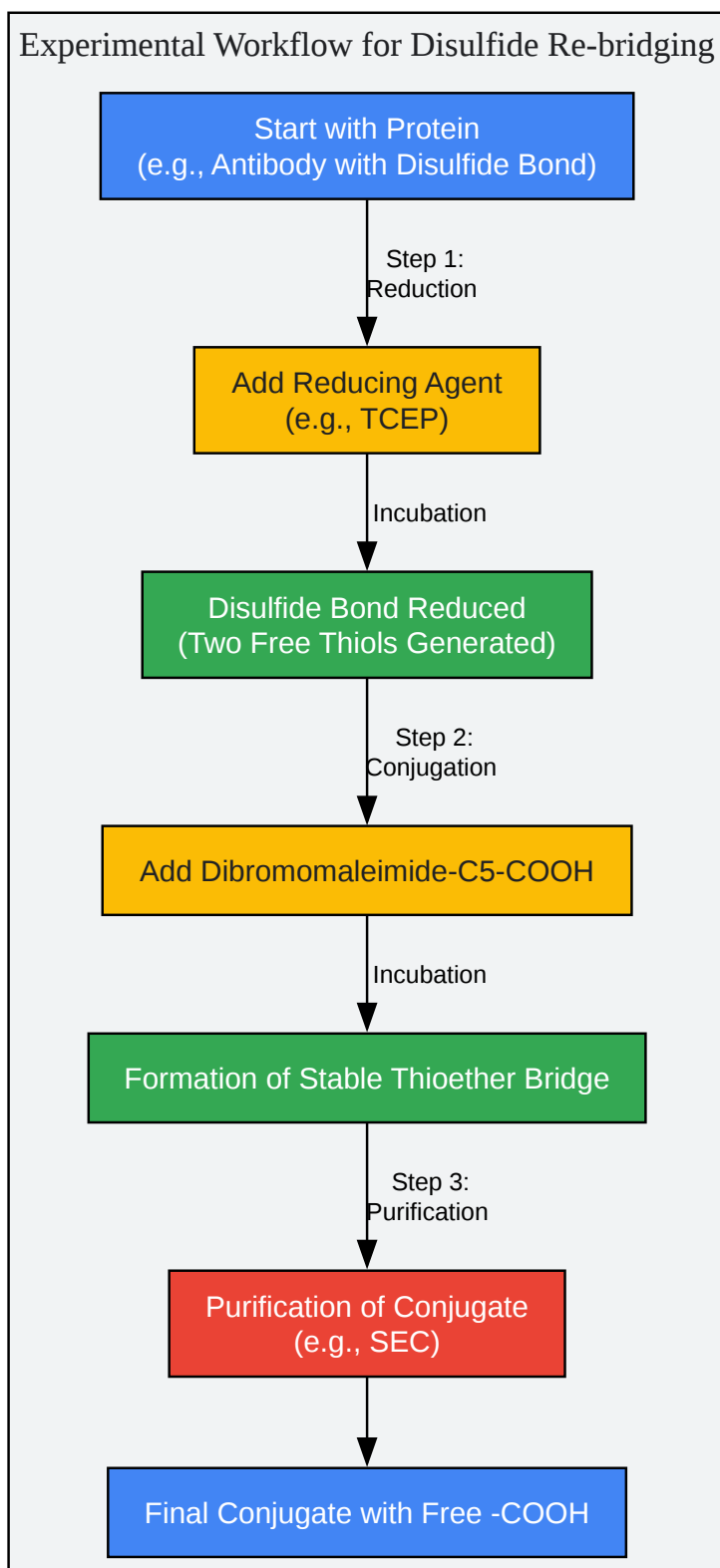
Property	Value	Source
Molecular Formula	C ₁₀ H ₁₁ Br ₂ NO ₄	[1]
Molecular Weight	369.01 g/mol	[1][2]
IUPAC Name	6-(3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic acid	[1]
CAS Number	1443214-97-8	[2]
Purity	>95-98% (typical)	[2]
Solubility	Soluble in DMSO (≥ 100 mg/mL)	[2][3]

Reaction Principle and Workflow

The most common application of dibromomaleimides in bioconjugation is the covalent re-bridging of disulfide bonds within a protein, such as an antibody. This process typically involves two main steps:

- **Reduction of the Disulfide Bond:** A reducing agent, most commonly tris(2-carboxyethyl)phosphine (TCEP), is used to break the disulfide bond, yielding two free thiol (sulfhydryl) groups.
- **Thiol-Maleimide Reaction:** The **Dibromomaleimide-C5-COOH** is then added. The two bromine atoms on the maleimide ring are substituted by the two newly formed thiol groups, resulting in a stable, covalent bridge.

This reaction is highly efficient and proceeds rapidly under mild, buffered conditions.[4] The resulting conjugate maintains the protein's tertiary structure by re-establishing the link between the cysteine residues.[4]



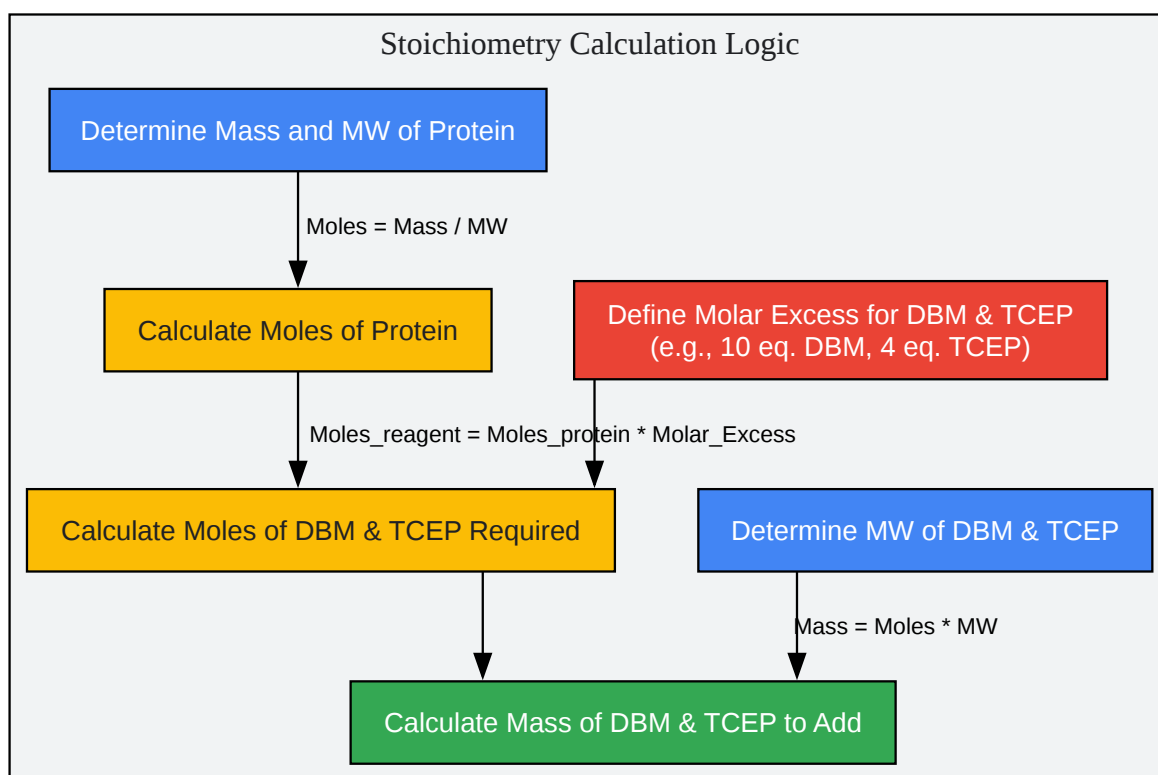
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Caption: Workflow for protein modification via disulfide bond re-bridging.

Stoichiometry Calculations

Accurate stoichiometric calculations are critical for achieving high conjugation efficiency while minimizing unreacted reagents. The goal is often to use a slight molar excess of the dibromomaleimide reagent to drive the reaction to completion.

Logical Steps for Calculation



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Caption: Logical flow for calculating reagent masses in conjugation reactions.

Example Calculation: Antibody Conjugation

Let's assume we want to conjugate **Dibromomaleimide-C5-COOH** to 5 mg of an antibody (like Trastuzumab) with a molecular weight of approximately 148,000 g/mol (148 kDa). We will target the re-bridging of one interchain disulfide bond.

Parameter	Value	Calculation
Mass of Antibody	5 mg	-
MW of Antibody	148,000 g/mol	-
Moles of Antibody	3.38×10^{-8} mol (33.8 nmol)	$(0.005 \text{ g}) / (148,000 \text{ g/mol})$
Molar Excess of TCEP	4 equivalents	A common excess to ensure full reduction.
Moles of TCEP needed	1.35×10^{-7} mol (135.2 nmol)	$33.8 \text{ nmol} * 4$
Molar Excess of DBM-C5-COOH	10 equivalents	A common excess for efficient conjugation.[5]
Moles of DBM-C5-COOH needed	3.38×10^{-7} mol (338 nmol)	$33.8 \text{ nmol} * 10$
MW of DBM-C5-COOH	369.01 g/mol	-
Mass of DBM-C5-COOH to add	0.125 mg	$(3.38 \times 10^{-7} \text{ mol}) * (369.01 \text{ g/mol})$

Experimental Protocols

Protocol 1: General Disulfide Re-bridging of a Protein

This protocol provides a general method for conjugating **Dibromomaleimide-C5-COOH** to a protein containing one or more accessible disulfide bonds.

Materials:

- Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4).
- Dibromomaleimide-C5-COOH.**
- Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl).
- Reaction Buffer: Borate Buffered Saline (BBS) at pH 7.4.[5]
- Quenching reagent (e.g., N-acetylcysteine).

- Purification system (e.g., Size Exclusion Chromatography (SEC) column).
- Anhydrous Dimethyl sulfoxide (DMSO).

Procedure:

- Prepare Reagent Stock Solutions:
 - Prepare a 10 mM stock solution of TCEP·HCl in deionized water.
 - Prepare a 10 mM stock solution of **Dibromomaleimide-C5-COOH** in anhydrous DMSO.
[5] Note: Prepare this solution fresh before use.
- Protein Preparation:
 - Buffer exchange the protein into the reaction buffer (BBS, pH 7.4) to a final concentration of 1-10 mg/mL.
- Disulfide Reduction:
 - Add the required volume of TCEP stock solution to the protein solution to achieve the desired molar excess (e.g., 4 equivalents per disulfide bond).[5]
 - Incubate the reaction mixture at 37°C for 1-2 hours.[5]
- Conjugation Reaction:
 - Add the required volume of the **Dibromomaleimide-C5-COOH** stock solution to the reduced protein mixture to achieve the desired molar excess (e.g., 10 equivalents).[5]
 - Incubate the reaction at 37°C for 5 minutes to 1 hour.[5] The reaction is often rapid.[4]
Note: The optimal time should be determined empirically.
- Quenching (Optional):
 - To stop the reaction, add a 5-fold molar excess of a quenching reagent like N-acetylcysteine relative to the dibromomaleimide.

- Purification:
 - Remove excess, unreacted reagents by purifying the reaction mixture. Size Exclusion Chromatography (SEC) using a desalting column (e.g., PD-10) or an FPLC system is highly recommended. The column should be pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
- Characterization:
 - Determine the concentration of the final conjugate using a protein assay (e.g., BCA) or by measuring absorbance at 280 nm.
 - Analyze the conjugate by SDS-PAGE and/or Mass Spectrometry (LC-MS) to confirm successful conjugation and determine the drug-to-antibody ratio (DAR).

Summary of Reaction Conditions

The efficiency of the conjugation can be influenced by several factors. The table below summarizes typical ranges for these parameters.

Parameter	Typical Range	Notes
pH	6.2 - 8.5	Reaction with thiols is generally faster at slightly basic pH, but stability of the maleimide can be a concern at very high pH.[4][6][7]
Temperature	22°C - 37°C	Higher temperatures can accelerate the reaction.[5]
Reaction Time	5 min - 2 hours	Dibromomaleimide reactions are typically fast.[4][5]
Molar Excess (DBM)	1.1 - 20 equivalents	A slight excess is often sufficient, but higher excesses can be used to drive the reaction.[4][5]
Molar Excess (TCEP)	1.1 - 30 equivalents	Sufficient excess is needed to ensure complete disulfide reduction.[4][5]

Disclaimer: These protocols and notes are intended as a guide. Researchers should optimize conditions for their specific protein and application.

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